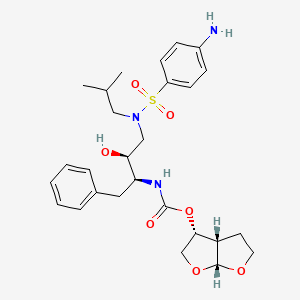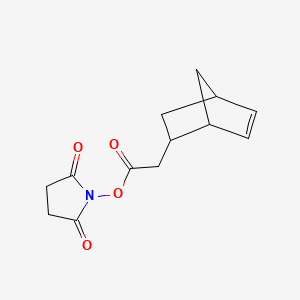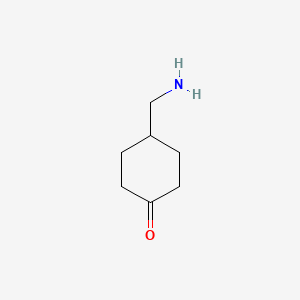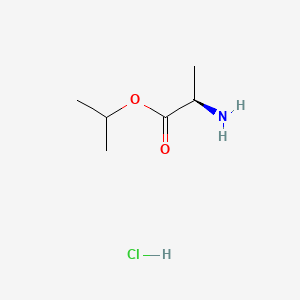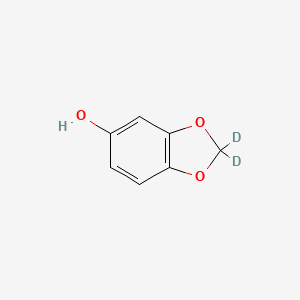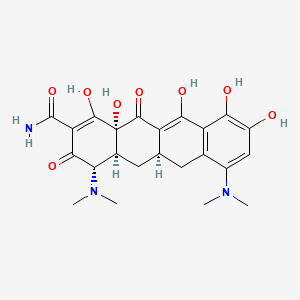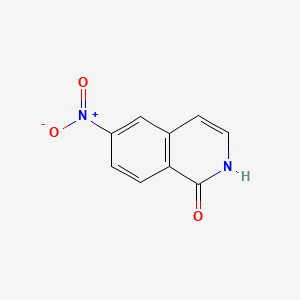
6-Nitroisoquinolin-1(2H)-one
説明
科学的研究の応用
Ortho Methylation of Nitroheteroaryls
A study by Achmatowicz et al. (2008) described an efficient method for the ortho methylation of 5-nitroisoquinoline to produce 6-methyl-5-nitroisoquinoline, showcasing the applicability in synthesizing heteroaromatic nitro compounds (Achmatowicz et al., 2008).
Amination of Nitropyridines
Woźniak et al. (1990) reported the amination of 5- and 8-nitroisoquinoline derivatives in liquid ammonia, resulting in 6- and 7-amino compounds. This finding underlines the regioselectivity of amination in nitroisoquinolines (Woźniak et al., 1990).
Electron Transfer Reactions
Vanelle et al. (1994) explored the reactivity of 1-Chloromethyl-5-nitroisoquinoline with 2-nitropropane anion, contributing to the understanding of electron transfer reactions in isoquinolines (Vanelle et al., 1994).
Synthesis of Isoquinoline Derivatives
Denyer et al. (1995) achieved the synthesis of hexahydro-2H-imidazo[4,5-g]isoquinolin-2-one derivatives, demonstrating the versatility of isoquinolines in synthesizing complex organic molecules (Denyer et al., 1995).
Antitumor Efficacy
Mukherjee et al. (2013) evaluated the in vivo antitumor potency of a novel benz[de]isoquinoline derivative, showcasing the potential medicinal applications of isoquinoline derivatives in cancer treatment (Mukherjee et al., 2013).
Synthesis of Acyl Transfer Catalysts
Chen Pei-ran (2008) synthesized novel acyl transfer catalysts containing isoquinoline, indicating their potential utility in synthetic organic chemistry (Chen Pei-ran, 2008).
Synthesis of Porphyrins
Lash and Gandhi (2000) reported the synthesis of porphyrins with fused isoquinoline units, contributing to the development of novel porphyrin arrays for potential applications in molecular recognition and other areas (Lash & Gandhi, 2000).
Isoquinoline Derivatives in Cardiac Emergencies
Kanojia et al. (1991) synthesized 4-nitroisoquinolin-3-ol derivatives, demonstrating their potential as cardiovascular agents for use in cardiac emergencies (Kanojia et al., 1991).
特性
IUPAC Name |
6-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-8-2-1-7(11(13)14)5-6(8)3-4-10-9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFJQUBPWKLJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743758 | |
| Record name | 6-Nitroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroisoquinolin-1(2H)-one | |
CAS RN |
928032-23-9 | |
| Record name | 6-Nitroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

